molecular formula C12H12N2O B13123316 1-([2,2'-Bipyridin]-5-yl)ethan-1-ol

1-([2,2'-Bipyridin]-5-yl)ethan-1-ol

Cat. No.: B13123316
M. Wt: 200.24 g/mol
InChI Key: SSTVXZOHFPMWAS-UHFFFAOYSA-N
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Description

1-([2,2’-Bipyridin]-5-yl)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a bipyridine moiety, which is a common ligand in coordination chemistry, attached to an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,2’-Bipyridin]-5-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,2’-bipyridine and an appropriate alkylating agent.

    Alkylation: The bipyridine is alkylated using an alkyl halide under basic conditions to introduce the ethan-1-ol group.

    Reaction Conditions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and the reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of 1-([2,2’-Bipyridin]-5-yl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-([2,2’-Bipyridin]-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bipyridine moiety can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Tosyl chloride (TsCl) in the presence of a base can convert the hydroxyl group to a tosylate, which can then undergo nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a reduced bipyridine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-([2,2’-Bipyridin]-5-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Medicine: Investigated for its potential use in drug design and delivery systems.

    Industry: Utilized in the development of advanced materials, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 1-([2,2’-Bipyridin]-5-yl)ethan-1-ol largely depends on its role as a ligand in coordination chemistry. It can coordinate to metal centers through the nitrogen atoms of the bipyridine moiety, forming stable complexes. These complexes can then participate in various catalytic cycles or biological processes, depending on the metal and the specific application.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine ligand without the ethan-1-ol group.

    4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.

    1,10-Phenanthroline: A related ligand with a similar structure but different electronic properties.

Uniqueness

1-([2,2’-Bipyridin]-5-yl)ethan-1-ol is unique due to the presence of the ethan-1-ol group, which can introduce additional functionality and reactivity compared to other bipyridine derivatives. This makes it a versatile ligand for various applications in coordination chemistry and beyond.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-(6-pyridin-2-ylpyridin-3-yl)ethanol

InChI

InChI=1S/C12H12N2O/c1-9(15)10-5-6-12(14-8-10)11-4-2-3-7-13-11/h2-9,15H,1H3

InChI Key

SSTVXZOHFPMWAS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)C2=CC=CC=N2)O

Origin of Product

United States

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